2-(8-Fluoroquinolin-3-yl)acetic acid is a fluorinated derivative of quinoline, which is a heterocyclic aromatic organic compound. The introduction of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties that make it of interest in various scientific fields, particularly medicinal chemistry. This compound has garnered attention due to its potential applications as an antibacterial and antineoplastic agent, likely due to its ability to interact with specific biological targets.
The compound is classified under the category of fluorinated quinolines. It can be sourced from chemical suppliers specializing in research chemicals, such as BenchChem, which provides detailed specifications about its properties and synthesis methods.
The synthesis of 2-(8-Fluoroquinolin-3-yl)acetic acid typically begins with the preparation of 8-fluoroquinoline. This precursor undergoes functionalization to introduce the acetic acid moiety at the 3-position. Key methods for this transformation include:
The reactions are generally conducted under controlled conditions to optimize yield and purity, often in inert atmospheres to prevent unwanted side reactions.
The molecular formula for 2-(8-Fluoroquinolin-3-yl)acetic acid is , with a molecular weight of approximately 205.18 g/mol. The IUPAC name reflects its structural components, while the InChI key and canonical SMILES representation provide unique identifiers for computational chemistry applications.
Property | Data |
---|---|
Molecular Formula | C11H8FNO2 |
Molecular Weight | 205.18 g/mol |
IUPAC Name | 2-(8-fluoroquinolin-3-yl)acetic acid |
InChI | InChI=1S/C11H8FNO2/c12-9-3-1-2-8-4-7(5-10(14)15)6-13-11(8)9/h1-4,6H,5H2,(H,14,15) |
InChI Key | RZEWGCQTXUEJLL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)F)CC(=O)O |
2-(8-Fluoroquinolin-3-yl)acetic acid is capable of undergoing various chemical transformations:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 2-(8-Fluoroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets within biological systems. It has been observed that this compound can inhibit various enzymes, thereby affecting metabolic pathways and cellular processes. Notably, it may interfere with DNA replication and repair mechanisms, which underscores its potential utility as an antibacterial or antineoplastic agent.
The physical properties of 2-(8-Fluoroquinolin-3-yl)acetic acid include:
Chemical properties include:
These properties are critical for understanding how the compound behaves in various environments and applications.
2-(8-Fluoroquinolin-3-yl)acetic acid has several potential applications in scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3